molecular formula C12H10O2 B14324425 3-(2-Oxopropylidene)-2,3-dihydro-1H-inden-1-one CAS No. 109058-04-0

3-(2-Oxopropylidene)-2,3-dihydro-1H-inden-1-one

Cat. No.: B14324425
CAS No.: 109058-04-0
M. Wt: 186.21 g/mol
InChI Key: ONFJNWINPYLMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Oxopropylidene)-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones. Indenones are known for their unique structural features and diverse chemical reactivity, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxopropylidene)-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Wittig reaction, where an aldehyde or ketone reacts with a phosphonium ylide to form an alkene. This reaction is highly stereoselective and can be tuned to produce the desired (E) or (Z) isomer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Wittig reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal side products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxopropylidene)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2-Oxopropylidene)-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Oxopropylidene)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Oxopropylidene)-2,3-dihydro-1H-inden-1-one stands out due to its unique structural features and versatile reactivity

Properties

CAS No.

109058-04-0

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

3-(2-oxopropylidene)inden-1-one

InChI

InChI=1S/C12H10O2/c1-8(13)6-9-7-12(14)11-5-3-2-4-10(9)11/h2-6H,7H2,1H3

InChI Key

ONFJNWINPYLMPM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C1CC(=O)C2=CC=CC=C12

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.